molecular formula C18H12FN5O2S B2575760 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-53-2

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2575760
CAS RN: 2034507-53-2
M. Wt: 381.39
InChI Key: YAPOHAIZJIPGIF-UHFFFAOYSA-N
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Description

This compound is a thiadiazole-based molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance .


Synthesis Analysis

The compound was synthesized by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework . This resulted in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole unit . This unit is electron-deficient, which contributes to the compound’s unique properties .


Chemical Reactions Analysis

The compound has been used in the construction of F-CTF nanosheets, which have been shown to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This suggests that the compound may participate in fluorescence quenching reactions .


Physical And Chemical Properties Analysis

The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . It also has a high fluorescence quantum yield .

Scientific Research Applications

Environmental Monitoring

The benzothiadiazole core of the compound can be utilized in the design of fluorescent sensors for detecting primary aromatic amines (PAAs), which are persistent and highly toxic organic pollutants . These sensors can offer high sensitivity and selectivity, crucial for environmental monitoring and ensuring public health safety.

Material Science

In material science, this compound’s derivatives can be incorporated into covalent triazine frameworks to create nanosheets with unique properties . These nanosheets can have applications in gas storage, separation technologies, and catalysis due to their high porosity and stability.

Organic Electronics

The electron-deficient nature of the benzothiadiazole unit makes it an excellent candidate for use in organic electronics . It can contribute to the development of materials with tunable electronic structures, which are essential for creating efficient organic photovoltaic cells and other electronic devices.

Photovoltaic Research

The compound’s structure, particularly the presence of fluorine atoms, can influence the energy levels in polymer donors for all-polymer solar cells . This can help balance the open-circuit voltage and charge separation driving force, leading to improved solar cell performance.

Explosive Detection

A functionalized version of this compound in a metal–organic framework could act as a selective sensor for nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) . Such materials are valuable for security and defense applications, where detecting explosives is critical.

Chemical Synthesis

The compound’s core structure can serve as a building block in chemical synthesis, providing a pathway to create a variety of benzothiadiazole derivatives . These derivatives can have diverse applications ranging from medicinal chemistry to materials science.

Sensing and Detection

In the field of sensing, the compound’s ability to form complexes with specific molecules can be harnessed to develop highly selective chemical sensors . These sensors can be used in various industries, including pharmaceuticals, to detect trace amounts of specific chemicals.

Anticancer Research

Lastly, the compound’s derivatives could be explored for their potential in anticancer research . By modifying the core structure, researchers can synthesize new molecules that may exhibit selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Future Directions

The compound’s unique properties make it a promising candidate for use in the development of highly sensitive and selective sensors for PAA detection . Moreover, its use in the construction of F-CTF nanosheets opens up many opportunities for molecular imaging and clinical translation in the unique NIR-II window .

properties

IUPAC Name

5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOHAIZJIPGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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